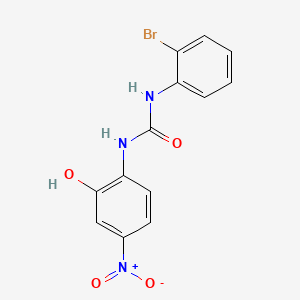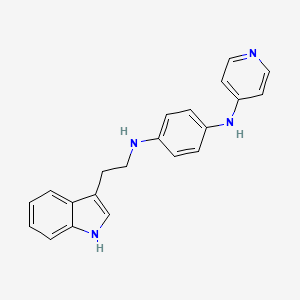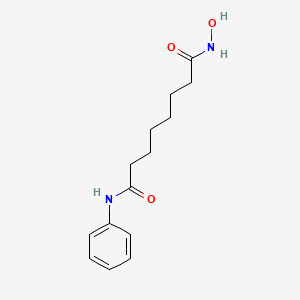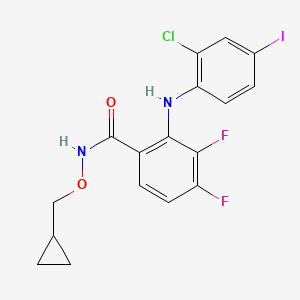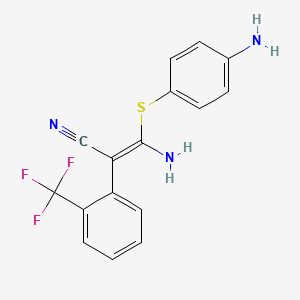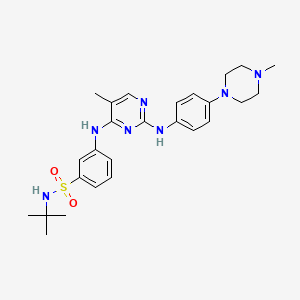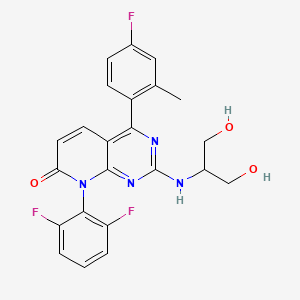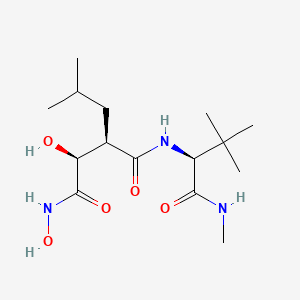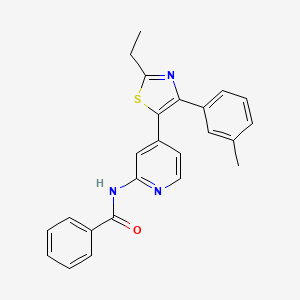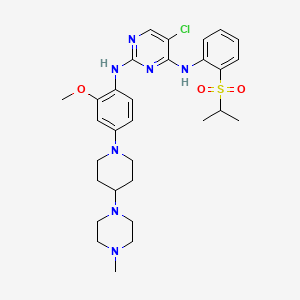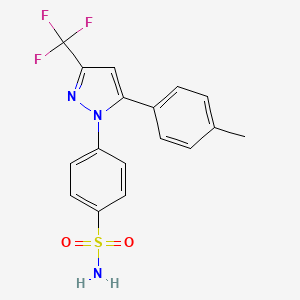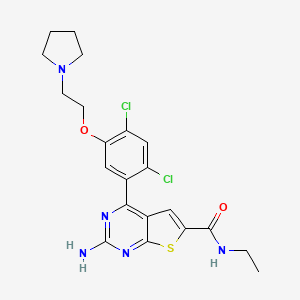
NVP-BEP800
Overview
Description
NVP-BEP800 is a novel, fully synthetic, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone involved in the conformational maturation and stability of key signaling molecules related to cell proliferation, survival, and transformation. This compound has shown potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of NVP-BEP800 is Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitously expressed molecular chaperone with ATPase activity involved in the conformational maturation and stability of key signaling molecules involved in cell proliferation, survival, and transformation .
Mode of Action
This compound binds to the NH2-terminal ATP-binding pocket of Hsp90 . This binding inhibits the ATPase activity of Hsp90, leading to the destabilization and degradation of Hsp90 client proteins .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple biochemical pathways. In BT-474 cells and A375 cells, this compound causes the Hsp90-p23 dissociation and client protein degradation (including ErbB2, B-Raf V600E, Raf-1, and Akt) as well as the reduction of client protein phosphorylation (phospho-Akt) . The degradation of these oncogenic client proteins results in tumor cell growth arrest and death .
Pharmacokinetics
This compound is orally bioavailable . It shows activity against a panel of human tumor cell lines and primary human xenografts in vitro at nanomolar concentrations . The compound is well-tolerated and induces robust antitumor responses in tumor xenograft models .
Result of Action
The result of this compound’s action is the induction of client protein degradation and Hsp70 induction . This leads to the growth arrest and death of tumor cells . In tumor xenograft models, this compound modulates Hsp90 client proteins and downstream signaling pathways at doses causing antitumor activity .
Preparation Methods
NVP-BEP800 is synthesized through a series of chemical reactions involving the formation of its thieno[2,3-d]pyrimidine core. The synthetic route typically involves the following steps:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of the 2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl group.
- Addition of the N-ethyl group to the carboxamide moiety.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to 100°C .
Chemical Reactions Analysis
NVP-BEP800 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NVP-BEP800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability.
Biology: Employed in research to understand the role of HSP90 in cellular processes and its interaction with client proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to degrade oncogenic client proteins and inhibit tumor growth.
Industry: Utilized in the development of new therapeutic strategies targeting HSP90 for various diseases
Comparison with Similar Compounds
NVP-BEP800 is compared with other HSP90 inhibitors such as NVP-AUY922 and benzoquinone ansamycin derivatives. The uniqueness of this compound lies in its oral bioavailability and potent antitumor activity. Similar compounds include:
NVP-AUY922: Another synthetic HSP90 inhibitor with promising anticancer activity but requires intravenous administration.
Benzoquinone Ansamycin Derivatives: Natural compound-derived HSP90 inhibitors with significant antitumor effects but limited by their administration routes
This compound stands out due to its flexibility in dosing regimens and its ability to be administered orally, making it a more convenient option for potential therapeutic use .
Properties
IUPAC Name |
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNQSYQHHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649095 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847559-80-2 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


